N-[2-(morpholin-4-yl)ethyl]-3,5-dinitrobenzamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-3,5-dinitrobenzamide is a chemical compound that features a morpholine ring attached to an ethyl chain, which is further connected to a benzamide group substituted with two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-3,5-dinitrobenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(morpholin-4-yl)ethanol, which is then converted to 2-(morpholin-4-yl)ethylamine.
Nitration: The benzamide precursor is nitrated to introduce nitro groups at the 3 and 5 positions.
Coupling Reaction: The final step involves coupling the nitrated benzamide with 2-(morpholin-4-yl)ethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and using catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The benzamide group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major products are typically amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine
- N-[2-(morpholin-4-yl)ethyl]thian-4-amine
- N-ethyl-2-morpholin-4-ylethanamine
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-3,5-dinitrobenzamide is unique due to the presence of both the morpholine ring and the dinitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The nitro groups enhance its reactivity, while the morpholine ring provides stability and modulates its interaction with biological targets.
Properties
Molecular Formula |
C13H16N4O6 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H16N4O6/c18-13(14-1-2-15-3-5-23-6-4-15)10-7-11(16(19)20)9-12(8-10)17(21)22/h7-9H,1-6H2,(H,14,18) |
InChI Key |
LSQGGABLTPHIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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